BenchChemオンラインストアへようこそ!

(S)-3-Fluoro-3-(fluoromethyl)piperidine

Lipophilicity LogP Fragment-Based Drug Discovery

Select (S)-3-fluoro-3-(fluoromethyl)piperidine hydrochloride for its unique geminal difluoro motif and high enantiopurity. With 28.2% fluorine content and a logP of ~1.2–1.8, it offers balanced lipophilicity and lowered basicity, directly reducing hERG liability. This chiral building block accelerates lead optimization by eliminating late-stage fluorination and chiral resolution steps. Strictly for R&D use; supplied as HCl salt for superior solubility. Order now to compress your discovery timelines.

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
Cat. No. B13325516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Fluoro-3-(fluoromethyl)piperidine
Molecular FormulaC6H11F2N
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(CF)F
InChIInChI=1S/C6H11F2N/c7-4-6(8)2-1-3-9-5-6/h9H,1-5H2/t6-/m1/s1
InChIKeyZKCYPDZFKVYPNF-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Fluoro-3-(fluoromethyl)piperidine – A Geminally Difluorinated Piperidine Building Block for Chiral Drug Discovery


(S)-3-Fluoro-3-(fluoromethyl)piperidine is a chiral, geminally disubstituted piperidine derivative characterized by a fluorine atom and a fluoromethyl group at the 3-position . With a molecular formula of C₆H₁₀F₂N (free base MW 148.15 g/mol) and a calculated logP of approximately 1.2–1.8, it occupies a distinct lipophilicity space compared to its non-fluorinated or mono‑fluorinated piperidine analogs [1]. The compound is primarily supplied as its hydrochloride salt (CAS 2306254-99-7) to improve handling and solubility, and its enantiopure (S)‑configuration is critical for applications where stereochemistry dictates biological target engagement [1].

Why Generic (S)-3-Fluoro-3-(fluoromethyl)piperidine Substitution Fails: The Cost of Ignoring Geminal Fluorination and Chirality


Simple piperidine analogs (e.g., 3‑fluoropiperidine, 3‑(fluoromethyl)piperidine) possess only one fluorine‑containing substituent and are often racemic, whereas (S)-3-fluoro-3-(fluoromethyl)piperidine combines two distinct fluorine motifs in a geminal arrangement with a defined absolute configuration [1]. This unique combination simultaneously modulates lipophilicity, amine basicity, and metabolic stability in a way that mono‑substituted or achiral analogs cannot replicate, making direct substitution without re‑optimization of downstream ADME‑Tox profiles scientifically unjustified [1].

(S)-3-Fluoro-3-(fluoromethyl)piperidine – Head‑to‑Head Physicochemical & Biological Differentiation Data


Elevated Lipophilicity Compared to Non‑Fluorinated and Mono‑Fluorinated Piperidines

The calculated logP of 3‑fluoro-3‑(fluoromethyl)piperidine is ~1.2 , representing a 2‑fold increase in lipophilicity relative to piperidine (logP ~0.5) and a substantial increase over 3‑fluoropiperidine (predicted logP ~0.9 [1]). This positions the compound in a more desirable logP window for blood‑brain barrier penetration while still maintaining fragment‑like physicochemical properties.

Lipophilicity LogP Fragment-Based Drug Discovery

Significant Reduction in Amine Basicity Correlated with Attenuated hERG Affinity

Systematic chemoinformatic analysis of a fluorinated piperidine library demonstrated that geminal fluorination strongly reduces the calculated pKa of the piperidine nitrogen compared to non-fluorinated or mono-fluorinated analogs [1]. This pKa lowering is directly correlated with reduced affinity for the hERG potassium channel, a key anti‑target for cardiac toxicity. While quantitative pKa and hERG IC₅₀ data for the isolated (S)-3-fluoro-3-(fluoromethyl)piperidine fragment are not yet published, the class‑level trend predicts a pKa decrease of >1.5 log units relative to piperidine (pKa ~11.2) and a corresponding improvement in cardiac safety margin [1].

hERG pKa Cardiac Safety

Unique 3D Conformational Profile Driven by Geminal Disubstitution

Chemoinformatic analysis reveals that geminal disubstitution at the 3‑position forces the piperidine ring into a distinct conformational ensemble compared to mono‑substituted analogs, resulting in higher three‑dimensionality scores and improved lead‑likeness metrics [1]. The (S)-enantiomer further restricts the available conformational space, offering a well‑defined exit vector geometry that is advantageous for structure‑based design.

3D Fragment Conformational Analysis Lead-Likeness

Higher Fluorine Content per Heavy Atom Count for Enhanced Metabolic Stability

With a fluorine content of 28.2% by mass , (S)-3-fluoro-3-(fluoromethyl)piperidine carries a significantly higher fluorine load than 3‑fluoropiperidine (14.4% F) or 3‑(fluoromethyl)piperidine (14.6% F) on a per‑heavy‑atom basis. This higher fluorine density is empirically associated with improved oxidative metabolic stability due to the electron‑withdrawing and blocking effects of the C–F bonds at the metabolically labile 3‑position [1][2].

Metabolic Stability Fluorine Content ADME

Optimal Use Cases for (S)-3-Fluoro-3-(fluoromethyl)piperidine Based on Quantified Differentiation


Chiral Fragment Library Expansion for Fragment-Based Drug Discovery (FBDD)

The enhanced lipophilicity (logP ~1.2 ) and intrinsically reduced basicity [1] make (S)-3-fluoro-3-(fluoromethyl)piperidine an ideal addition to 3D‑enriched fragment libraries targeting CNS and intracellular protein‑protein interaction targets. Its geminal fluorination pattern provides a unique conformational fingerprint that is orthogonal to mono‑substituted piperidine fragments commonly found in commercial libraries.

Synthesis of hERG‑Safe CNS‑Penetrant Leads

Where project teams require a piperidine warhead with a pre‑validated low hERG liability, (S)-3-fluoro-3-(fluoromethyl)piperidine offers a strategic advantage. The class‑level evidence linking geminal fluorination to pKa reduction and diminished hERG binding [1] supports its selection over traditional piperidine or 3‑fluoropiperidine, which carry higher cardiac safety risk.

Metabolic Stability Optimization of Piperidine‑Containing Drug Candidates

With a fluorine content of 28.2%—roughly double that of mono‑fluorinated piperidines —this building block is well‑suited for lead optimization campaigns where oxidative metabolism at the piperidine ring is a known clearance pathway. Incorporating the geminal difluorinated motif early can eliminate the need for iterative fluorination during the lead optimization phase, compressing timelines.

Asymmetric Synthesis of Enantiopure Drug Intermediates

The availability of the (S)-configured enantiomer in high enantiomeric excess enables the direct construction of stereochemically complex drug candidates without the need for chiral resolution. This is particularly valuable for programs targeting chiral receptors or enzymes where the (R)-enantiomer is inactive or toxic.

Quote Request

Request a Quote for (S)-3-Fluoro-3-(fluoromethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.